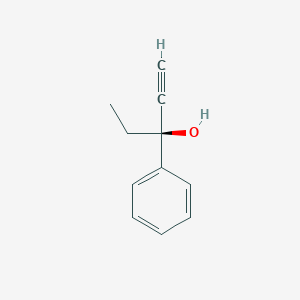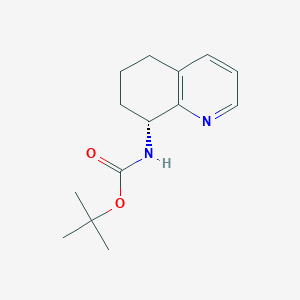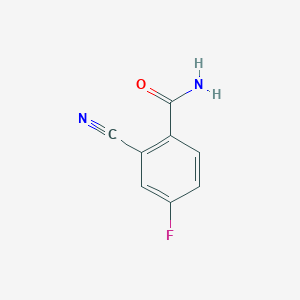
(R)-2-(4-Chloro-3-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with a chiral pyrrolidine derivative under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)pyrrolidine.
Oxidation: 2-(4-Chloro-3-nitrophenyl)pyrrolidine oxide.
Substitution: 2-(4-Substituted-3-nitrophenyl)pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicinal chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(4-Chloro-3-nitrophenyl)ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a pyrrolidine ring.
4-Chloro-3-nitrophenyl Isocyanate: Contains an isocyanate group instead of a pyrrolidine ring.
3-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar but with different stereochemistry.
Uniqueness
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds, distinguishing it from other similar compounds.
特性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
(2R)-2-(4-chloro-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChIキー |
BQLSIOGBNKLNEV-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


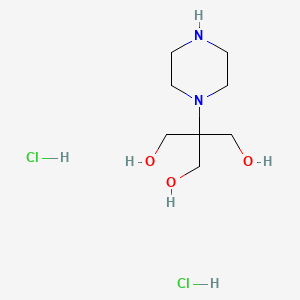
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
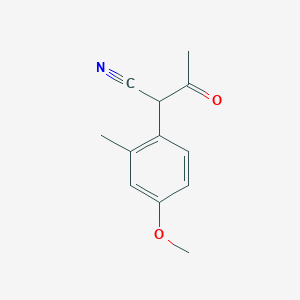
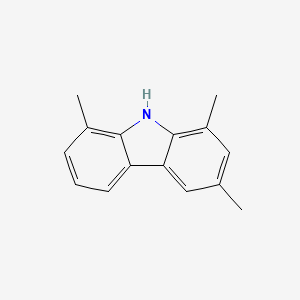

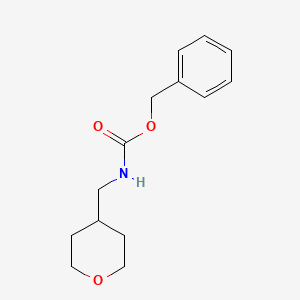
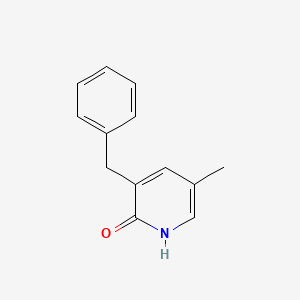

![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
